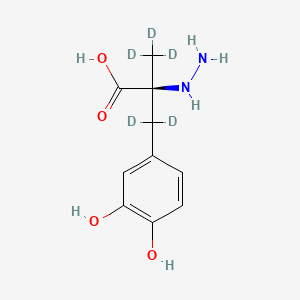
(S)-(-)-Carbidopa-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-(-)-Carbidopa-d5 is a deuterated form of (S)-(-)-Carbidopa, a compound used primarily in the treatment of Parkinson’s disease. The deuterium atoms in this compound replace some of the hydrogen atoms, which can affect the compound’s metabolic stability and pharmacokinetics. This compound is often used in scientific research to study the pharmacokinetics and metabolic pathways of Carbidopa.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-Carbidopa-d5 typically involves the incorporation of deuterium atoms into the Carbidopa molecule. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process requires specific reaction conditions, including the use of a deuterium source, a suitable catalyst (such as palladium on carbon), and controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized equipment to ensure the efficient incorporation of deuterium atoms. Quality control measures are essential to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-Carbidopa-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound.
Scientific Research Applications
(S)-(-)-Carbidopa-d5 has several scientific research applications:
Chemistry: Used to study the metabolic pathways and stability of Carbidopa.
Biology: Helps in understanding the biological effects and interactions of Carbidopa.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s behavior in the body.
Industry: Employed in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of (S)-(-)-Carbidopa-d5 involves its role as a decarboxylase inhibitor. It inhibits the enzyme aromatic L-amino acid decarboxylase, which is responsible for the conversion of L-DOPA to dopamine. By inhibiting this enzyme, this compound increases the availability of L-DOPA for conversion to dopamine in the brain, thereby enhancing its therapeutic effects in the treatment of Parkinson’s disease.
Comparison with Similar Compounds
Similar Compounds
(S)-(-)-Carbidopa: The non-deuterated form of the compound.
Levodopa: Another compound used in the treatment of Parkinson’s disease.
Benserazide: A similar decarboxylase inhibitor used in combination with Levodopa.
Uniqueness
(S)-(-)-Carbidopa-d5 is unique due to the presence of deuterium atoms, which can enhance its metabolic stability and alter its pharmacokinetic profile. This makes it a valuable tool in scientific research for studying the behavior and effects of Carbidopa in the body.
Properties
IUPAC Name |
(2S)-3,3,3-trideuterio-2-[dideuterio-(3,4-dihydroxyphenyl)methyl]-2-hydrazinylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)/t10-/m0/s1/i1D3,5D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFNLOMSOLWIDK-MHCBIZTBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@](C(=O)O)(C([2H])([2H])C1=CC(=C(C=C1)O)O)NN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














